![molecular formula C9H18N4O4 B6331434 N-omega-Carboxyethyl-L-arginine (CEA) CAS No. 861902-72-9](/img/structure/B6331434.png)
N-omega-Carboxyethyl-L-arginine (CEA)
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Overview
Description
N-omega-Carboxyethyl-L-arginine (CEA) is a compound with the molecular formula C9H18N4O4 . It has been identified as an L-arginine-derived advanced glycation end product (AGE) formed by non-enzymatic reactions between reducing sugars such as glucose and amino groups in proteins .
Synthesis Analysis
For the synthesis of peptides containing major glycation end-products of arginine, synthetic routes have been developed enabling the transformation of ornithine residues in peptides into the well-known arginine-derived advanced glycation end-products (AGEs) Glarg, carboxymethyl-L-arginine (CMA), MG-H1, MG-H2, MG-H3, and carboxyethyl-L-arginine (CEA), respectively, by means of special modifying agents .Molecular Structure Analysis
The molecular weight of CEA is 246.26 g/mol . The IUPAC name for CEA is (2S)-2-amino-5-[[amino-(1-carboxyethylamino)methylidene]amino]pentanoic acid . The InChI, InChIKey, Canonical SMILES, and Isomeric SMILES are also provided in the PubChem database .Chemical Reactions Analysis
CEA is structurally analogous to endogenous inhibitors of nitric oxide synthases (NOS) including N(G)-monomethyl-L-arginine (L-NMMA) and asymmetric N(G),N(G)-dimethyl-L-arginine (ADMA) .Physical And Chemical Properties Analysis
CEA has a molecular weight of 246.26 g/mol, a topological polar surface area of 151 Ų, and a complexity of 305 . It has a hydrogen bond donor count of 5 and a hydrogen bond acceptor count of 6 .Mechanism of Action
Target of Action
N-omega-Carboxyethyl-L-arginine (CEA) is an L-arginine-derived advanced glycation end product (AGE) formed by non-enzymatic reactions between reducing sugars such as glucose and amino groups in proteins . The primary targets of CEA are L-arginine metabolizing enzymes, including three isoforms of nitric oxide synthases (NOS), dimethylarginine dimethylaminohydrolase (DDAH), and arginase . These enzymes play crucial roles in the biosynthesis of nitric oxide (NO), a critical signaling molecule in various physiological processes.
Mode of Action
CEA interacts with its targets by inhibiting their activities. It weakly inhibits endothelium type NOS and is also a potential endogenous inhibitor for arginase . It is a poor inhibitor for ddah . The inhibition of these enzymes by CEA could potentially affect the generation of NO in vivo.
Biochemical Pathways
The inhibition of NOS by CEA could affect the NO biosynthesis pathway. NOS catalyzes the production of NO from L-arginine. NO plays a pivotal role in various physiological processes, including vasodilation, neurotransmission, and immune response. On the other hand, the inhibition of arginase by CEA could affect the urea cycle, as arginase catalyzes the final step in the urea cycle, converting L-arginine into L-ornithine and urea .
Result of Action
The molecular and cellular effects of CEA’s action primarily involve the potential modulation of NO biosynthesis and the urea cycle due to its inhibitory effects on NOS and arginase, respectively . This could potentially lead to changes in vascular tone, neurotransmission, and nitrogen waste disposal.
Action Environment
The action, efficacy, and stability of CEA could be influenced by various environmental factors. For instance, the presence of reducing sugars could enhance the formation of CEA through non-enzymatic glycation reactions . Additionally, factors affecting the expression and activity of L-arginine metabolizing enzymes could also influence the action of CEA.
Advantages and Limitations for Lab Experiments
The use of N-omega-Carboxyethyl-L-arginine (CEA) in laboratory experiments has several advantages. It is a relatively small and stable molecule, which makes it easy to handle and store. It is also a potent inhibitor of NOS, which makes it a useful tool for studying the effects of nitric oxide on cellular processes. However, there are also some limitations to the use of N-omega-Carboxyethyl-L-arginine (CEA) in laboratory experiments. It is not very specific in its mechanism of action and can have off-target effects on other enzymes and pathways. In addition, it can be toxic at high concentrations, so it is important to use caution when handling and using N-omega-Carboxyethyl-L-arginine (CEA) in laboratory experiments.
Future Directions
Future research on N-omega-Carboxyethyl-L-arginine (CEA) could focus on its potential as a therapeutic agent. It could be studied for its ability to reduce inflammation and improve cardiovascular health. In addition, further research could be done to explore its potential as an inhibitor of cancer cell growth and metastasis. Finally, research could be done to explore the effects of N-omega-Carboxyethyl-L-arginine (CEA) on other pathways and processes, such as those involved in neuronal development and plasticity.
Synthesis Methods
N-omega-Carboxyethyl-L-arginine (CEA) is synthesized from L-arginine by a two-step process. The first step involves the conversion of L-arginine to N-omega-carboxyethyl-L-arginine hydrochloride (N-omega-Carboxyethyl-L-arginine (CEA)-HCl) by reacting it with ethyl chloroformate in the presence of a base. The second step involves the conversion of N-omega-Carboxyethyl-L-arginine (CEA)-HCl to N-omega-Carboxyethyl-L-arginine (CEA) by treating it with sodium bicarbonate in aqueous solution.
Scientific Research Applications
N-omega-Carboxyethyl-L-arginine (CEA) has been used in a variety of laboratory experiments to study the effects of nitric oxide on cellular processes. It has been used to study nitric oxide-mediated signal transduction pathways, cell-cell communication, and the regulation of gene expression. N-omega-Carboxyethyl-L-arginine (CEA) has also been used to study the effects of nitric oxide on the cardiovascular system and to evaluate the efficacy of drugs that target nitric oxide pathways.
Biochemical Analysis
Biochemical Properties
N-omega-Carboxyethyl-L-arginine (CEA) is structurally analogous to endogenous inhibitors of nitric oxide synthases (NOS), including N(G)-monomethyl-L-arginine (L-NMMA) and asymmetric N(G),N(G)-dimethyl-L-arginine (ADMA) . It has been found that N-omega-Carboxyethyl-L-arginine (CEA) can weakly inhibit the in vitro activities of endothelium type NOS . It also has the potential to inhibit arginase, an enzyme that modulates intracellular L-arginine bioavailability .
Cellular Effects
The presence of N-omega-Carboxyethyl-L-arginine (CEA) in the cellular environment can influence the generation of nitric oxide (NO), a crucial signaling molecule in various cellular processes . Increased plasma levels of NOS inhibitors, including N-omega-Carboxyethyl-L-arginine (CEA), can impair the generation of NO in vivo, which has been associated with the pathogenesis of vascular complications such as kidney failure and atherosclerosis .
Molecular Mechanism
N-omega-Carboxyethyl-L-arginine (CEA) exerts its effects at the molecular level primarily through its interactions with enzymes involved in L-arginine metabolism. It can inhibit the activities of NOS and arginase, thereby influencing the bioavailability of L-arginine and the production of NO .
Temporal Effects in Laboratory Settings
Given its role in inhibiting key enzymes in L-arginine metabolism, it is plausible that its presence could have long-term effects on cellular function, particularly in relation to NO production and vascular health .
Metabolic Pathways
N-omega-Carboxyethyl-L-arginine (CEA) is involved in the metabolic pathways of L-arginine. It interacts with enzymes such as NOS and arginase, which play crucial roles in the metabolism of L-arginine .
properties
IUPAC Name |
(2S)-2-amino-5-[[amino-(1-carboxyethylamino)methylidene]amino]pentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N4O4/c1-5(7(14)15)13-9(11)12-4-2-3-6(10)8(16)17/h5-6H,2-4,10H2,1H3,(H,14,15)(H,16,17)(H3,11,12,13)/t5?,6-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXMTZCNNIBYFKI-GDVGLLTNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=NCCCC(C(=O)O)N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)O)NC(=NCCC[C@@H](C(=O)O)N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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